(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H28BrNO5 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption and Environmental Behavior of Phenoxy Compounds
- The review on sorption of 2,4-D and other phenoxy herbicides highlights the importance of soil organic matter and iron oxides as sorbents for these compounds. Factors like soil pH, organic carbon content, and iron content significantly influence the sorption process (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants and Environmental Occurrence
- A study on synthetic phenolic antioxidants (SPAs) discusses their widespread use in industrial products, detection in various environmental matrices, and potential health risks due to their endocrine-disrupting effects. The study emphasizes the need for future research on novel SPAs with lower toxicity (Liu & Mabury, 2020).
Catalytic Organic Synthesis
- Research on selective organic synthesis over metal cation-exchanged clay highlights the use of modified clays as catalysts for various organic reactions, offering pathways for efficient and reusable catalytic processes (Tateiwa & Uemura, 1997).
Bioactivities of Phenolic Acids
- A review focusing on p-Coumaric acid and its conjugates from dietary sources discusses their pharmacokinetic properties and a wide range of biological activities. This highlights the potential health benefits of phenolic acids and their derivatives (Pei, Ou, Huang, & Ou, 2016).
Biodegradation of Ethers
- The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater review provides insights into the microbial degradation pathways of ETBE, a gasoline additive, emphasizing the role of specific microbial genes and the influence of environmental factors (Thornton et al., 2020).
properties
IUPAC Name |
(2S,4S)-4-(4-bromo-2-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO5/c1-19(2,3)14-9-12(21)7-8-16(14)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKQGZROVSNREH-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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